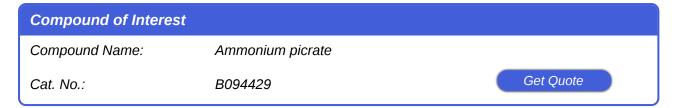


An In-depth Technical Guide to the Crystal Structure Analysis of Ammonium Picrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **ammonium picrate**, an organic salt with historical significance in materials science. The document details its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and structural analysis, catering to researchers and professionals in chemistry and drug development.

Introduction

Ammonium picrate, also known as Explosive D, is an energetic material synthesized from the neutralization of picric acid with ammonia.[1] Its crystal structure reveals a complex network of ionic and hydrogen bonding interactions that dictate its physical and chemical properties. The seminal work on its crystal structure was published by Maartmann-Moe in 1969, which remains a foundational reference.[2] This guide summarizes the key findings of this work and presents them in a modern context for researchers.

Ammonium picrate crystallizes as bright yellow scales or orthorhombic crystals.[2] The yellow coloration is characteristic of the picrate anion. It is known to be an explosive material that can be sensitive to heat and shock.[2]

Crystallographic Data



The crystal structure of **ammonium picrate** was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, belonging to the space group lbca.[2] This centrosymmetric space group is characterized by the presence of inversion centers, glide planes, and screw axes. The unit cell contains eight formula units of **ammonium picrate**.

Table 1: Crystal Data and Structure Refinement Details for Ammonium Picrate

Parameter	Value
Empirical Formula	C6H6N4O7
Formula Weight	246.13 g/mol
Crystal System	Orthorhombic
Space Group	Ibca (No. 73)
Unit Cell Dimensions	
a	13.45 Å
b	19.74 Å
С	7.12 Å
Volume	1890.5 ų
Z	8
Calculated Density	1.72 g/cm ³

Data sourced from Maartmann-Moe, K. (1969). Acta Crystallographica Section B, 25, 1452.

Molecular Structure and Geometry

The crystal structure of **ammonium picrate** is composed of ammonium cations (NH₄+) and picrate anions ($C_6H_2N_3O_7^-$). The picrate anion consists of a benzene ring substituted with a phenoxide oxygen and three nitro groups at the ortho and para positions.

The geometry of the picrate anion is notably influenced by steric hindrance between the phenoxide oxygen and the ortho-nitro groups. This steric strain causes the ortho-nitro groups to be twisted out of the plane of the benzene ring.[3] In contrast, the para-nitro group is nearly



coplanar with the ring. The structure is further stabilized by an extensive network of hydrogen bonds between the ammonium cations and the oxygen atoms of the picrate anions.[4]

Table 2: Selected Bond Lengths in the Picrate Anion

Bond	Length (Å)
C1 - O1	1.23
C1 - C2	1.45
C2 - C3	1.37
C3 - C4	1.37

Data sourced from Maartmann-Moe, K. (1969). Acta Crystallographica Section B, 25, 1452.

Table 3: Selected Bond Angles in the Picrate Anion

Angle	Degree (°)
C2 - C1 - C6	111

Data sourced from Maartmann-Moe, K. (1969). Acta Crystallographica Section B, 25, 1452.

Experimental Protocols Synthesis and Crystallization of Ammonium Picrate

Single crystals of **ammonium picrate** suitable for X-ray diffraction can be prepared by the neutralization of picric acid with an aqueous ammonia solution.[1][2]

Materials:

- Picric acid (2,4,6-trinitrophenol)
- Aqueous ammonia solution (e.g., 28-30% NH₃ in H₂O)
- Deionized water



Methanol or ethanol (for washing)

Procedure:

- A saturated solution of picric acid is prepared by dissolving it in warm deionized water with constant stirring.
- To this warm solution, an aqueous ammonia solution is added dropwise until the solution is neutralized. The color of the solution will typically change to a deep yellow or orange.
- The resulting solution is then allowed to cool slowly to room temperature. Bright yellow, needle-like crystals of **ammonium picrate** will precipitate out of the solution.
- For obtaining high-quality single crystals, slow evaporation of the solvent at a constant temperature is recommended.[5] A mixed solvent system, such as methanol-acetone, can also be employed to control the crystallization rate.[5]
- The crystals are then collected by filtration, washed with a small amount of cold methanol or ethanol to remove any residual impurities, and dried in a desiccator.

Single-Crystal X-ray Diffraction Analysis

The following protocol is a generalized modern approach for the single-crystal X-ray diffraction analysis of an organic salt like **ammonium picrate**, based on current common practices.

Instrumentation:

- A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS area detector.
- Graphite-monochromated Mo K α (λ = 0.71073 Å) or Cu K α (λ = 1.54184 Å) radiation source.
- Cryostat for low-temperature data collection (e.g., 100 K or 293 K).

Procedure:

Crystal Mounting: A suitable single crystal of ammonium picrate is selected under a
microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.

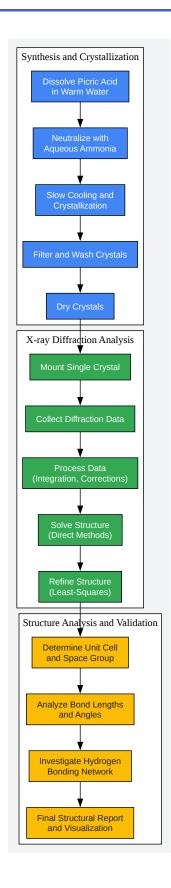


- Data Collection: The mounted crystal is placed on the diffractometer and cooled to the desired temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal in the X-ray beam.
- Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the ammonium cation can often be located from the difference Fourier map and refined with appropriate restraints.

Workflow and Data Analysis Visualization

The following diagrams illustrate the experimental workflow for the crystal structure analysis of **ammonium picrate**.





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Experimental workflow for ammonium picrate crystal structure analysis.



Conclusion

The crystal structure of **ammonium picrate**, as determined by single-crystal X-ray diffraction, reveals a well-ordered three-dimensional network governed by ionic forces and extensive hydrogen bonding. The orthorhombic crystal system and the Ibca space group define the packing of the ammonium cations and picrate anions. The detailed structural information, including unit cell parameters, bond lengths, and angles, provides a fundamental understanding of the solid-state properties of this energetic material. The experimental protocols outlined in this guide offer a practical framework for the synthesis and modern structural analysis of **ammonium picrate** and related organic salts, which is essential for researchers in materials science and drug development.

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